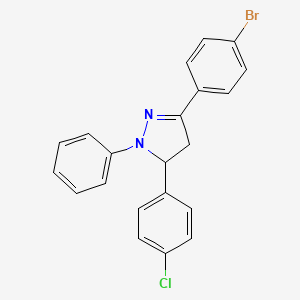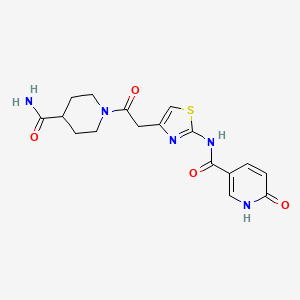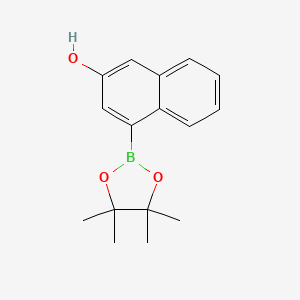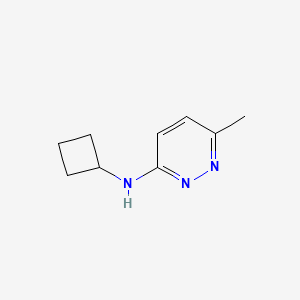![molecular formula C8H9F2N3O4 B2451538 2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid CAS No. 1855938-29-2](/img/structure/B2451538.png)
2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid is an organic compound that features a pyrazole ring substituted with a difluoromethyl group and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, which often involve the use of difluorocarbene precursors or difluoromethylating agents.
Nitration: The nitro group is introduced through nitration reactions, typically using nitric acid or a nitrating mixture.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through various methods, including alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced reaction conditions may be employed to enhance the efficiency of each step.
化学反応の分析
Types of Reactions
2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring or the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl and nitro groups can influence the compound’s reactivity and binding affinity, contributing to its overall effects.
類似化合物との比較
Similar Compounds
2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid: Lacks the nitro group, which may result in different chemical and biological properties.
3-(difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a butanoic acid moiety.
特性
IUPAC Name |
2-[3-(difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O4/c1-2-4(8(14)15)12-3-5(13(16)17)6(11-12)7(9)10/h3-4,7H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUQVECXZUXLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C(=N1)C(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2451457.png)

![11-acetyl-4-(2-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2451463.png)
![(3-Chloro-4-fluorophenyl)-[2-(2-oxopyrrolidin-1-yl)ethyl]cyanamide](/img/structure/B2451464.png)

![3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B2451466.png)


![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2451473.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2451474.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B2451475.png)
![1'-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2451476.png)
![(E)-2-cyano-N-(2-fluorophenyl)-3-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2451477.png)
![[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2451478.png)
